molecular formula C6H4ClN3 B559663 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 3680-69-1

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B559663
CAS RN: 3680-69-1
M. Wt: 153.57 g/mol
InChI Key: BPTCCCTWWAUJRK-UHFFFAOYSA-N
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Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a white crystalline solid and is soluble in organic solvents . It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates at home and abroad . It is also the intermediate of the bulk drug, Tofacitinib .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular formula of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3 . It has a molecular weight of 153.57 g/mol .


Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine appears as a white crystalline solid . It has a melting point range of approximately 188-194 °C . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .

Scientific Research Applications

  • Pharmaceutical Applications : Pyrrolo[2,3-d]pyrimidines, including 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, have been widely investigated for their pharmaceutical activities. These compounds show potential in antiviral and antiproliferative treatments, particularly against human cytomegalovirus and herpes simplex virus type 1. For instance, certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines have been shown to inhibit cell growth and exhibit antiviral activity (Pudlo et al., 1990).

  • Chemical Synthesis and Derivatives : Several studies have focused on developing efficient synthesis methods for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. For example, an improved synthesis method from dimethyl malonate has been described, which is operationally simple and practical (Zhang et al., 2018). Furthermore, large-scale synthesis methods have been developed, demonstrating the feasibility of synthesizing this compound on a plant scale (Fischer & Misun, 2001).

  • Structural and Crystal Studies : Structural analysis and crystal studies of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives provide insights into their molecular properties and potential applications. For example, the crystal structures of two 9‐(2‐Bromoethyl)‐Substituted 7‐Deazapurines derived from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have been analyzed (Asaftei et al., 2009).

  • Biological Activity and Docking Studies : Some studies have also focused on the biological activity and docking studies of derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. For instance, a facile synthesis and docking study of a specific derivative aimed at potential pharmaceutical applications have been reported (Bommeraa et al., 2019).

Future Directions

The future directions of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are promising. It is a practical building block in the synthesis of many JAK inhibitors . Several JAK inhibitors have a common pyrrolo[2,3-d]pyrimidine core . Therefore, it might be a practical building block in the synthesis of many JAK inhibitors .

properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTCCCTWWAUJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190280
Record name 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-
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Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

3680-69-1
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
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Record name 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-
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Record name 4-chloro-1H-pyrrolo[2,3-d]pyrimidine
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Record name 7H-PYRROLO(2,3-D)PYRIMIDINE, 4-CHLORO-
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Synthesis routes and methods I

Procedure details

4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine (7, 306 g, 2.25 mol) was added in portions over 20 min to phosphorus oxychloride (1050 ml, 1727 g, 11.26 mol, 5.0 equiv). Stirring was continued at room temperature for 15 min then this suspension was slowly heated to reflux and the evolving hydrochloric acid was scrubbed through 20% sodium hydroxide solution. Reflux was continued for 30 min after all material went in solution. The reaction mixture was allowed to cool to 60° C. and it was poured onto ice (5 Kg) with stirring. Stirring was continued for 20 min and potassium carbonate was slowly added in portions to adjust pH to 7.5. Ice was added as needed to keep the temperature below 20° C. The precipitate was collected by filtration, washed well with water and dried in a vacuum oven (30° C.). The crude material was taken in ethyl acetate and stirred at 50° C. for 1.5 hrs. This solution was treated with charcoal, stirred at 50° C. for an additional 20 min and filtered hot through celite. The resulting solution was concentrated to 900 ml and cooled in an ice bath with stirring. The precipitate was collected by filtration, washed with small volume of cold ethyl acetate and dried in a vacuum oven (40° C.) to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1, 227 g, 334.8 g theoretical, 67.8%) as yellow to brown crystalline solids. Further concentration of the mother liquor produces an additional crop of the desired product (5-10%) as yellow to brown crystals of less purity. For 1: 1H NMR (DMSO-d6, 400 MHz) δ ppm 12.58 (bs, 1H), 8.58 (s, 1H), 7.69 (d, 1H, J=3.5 Hz), 6.59 (d, 1H, J=3.5 Hz); C6H4ClN3 (MW, 153.57), LCMS (EI) m/e 154/156 (M++H).
Quantity
306 g
Type
reactant
Reaction Step One
Quantity
1050 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods II

Procedure details

3,7-Dihydro-pyrrolo[2,3-d]pyrimidin-4-one (60 mg, 0.45 mmol) was reacted with 3.0 mL of phosphorus oxychloride to give 49 mg (70%) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as an off-white solid. 1H NMR (300 MHz, DMSO-d6) δ 12.57 (s, br, 1H, NH), 8.58 (s, 1H), 7.68 (dd, J=2.53, 3.36 Hz, 1H), and 6.59 (dd, J=1.86, 3.36 Hz, 1H). MS m/e 153 [M-1]+.
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To 7H-pyrrolo[2,3-d]pyrimidin-4-ol (0.425 g, 3.14 mmol) was added phosphorus oxychloride (4 ml). The mixture was heated at reflux for 90 minutes and then cooled to room temperature. The solution was poured onto cracked ice, and extracted with chloroform (3×50 ml) and ethyl acetate (100 ml). The extracts were then dried and concentrated, and the residue obtained triturated with hot ethyl acetate (200 ml) to yield the title compound (0.204 g, 42%).
Quantity
0.425 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
240
Citations
OJ Jesumoroti, RM Beteck, A Jordaan, DF Warner… - Molecular Diversity, 2023 - Springer
Tuberculosis (TB) is one of the leading causes of death worldwide. Developing new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish …
Number of citations: 4 link.springer.com
Z Kilic-Kurt, F Bakar-Ates, B Karakas… - Anti-Cancer Agents in …, 2018 - ingentaconnect.com
Background: Pyrrolo[2,3-d]pyrimidines have been recently reported to have anticancer activities through inhibition of different targets such as, Epidermal Growth Factor Receptor (EGFR…
Number of citations: 14 www.ingentaconnect.com
K Abdu - Journal of Drug Design and Medicinal Chemistry, 2017 - researchgate.net
There are many forms of DNA damage which may arise from the modifications DNA bases. Deazaguanine is a modified DNA base which is recognised by DNA repair enzyme, …
Number of citations: 3 www.researchgate.net
NR Lakkaniga, N Gunaganti, L Zhang… - European Journal of …, 2020 - Elsevier
Gene fusions and point mutations of RET kinase are crucial for driving thoracic cancers, including thyroid cancer and non-small cell lung cancer. Various scaffolds based on different …
Number of citations: 15 www.sciencedirect.com
J Zhang, P Chen, Y Duan, H Xiong, H Li, Y Zeng… - European Journal of …, 2021 - Elsevier
In this study, a series of pyrrolo [2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment were synthesized and their biological activity were tested. Most of the target …
Number of citations: 8 www.sciencedirect.com
JS Pudlo, MR Nassiri, ER Kern… - Journal of medicinal …, 1990 - ACS Publications
The sodium salts of 4-chloro-and several 4-chloro-5-substituted-7H-pyrrolo [2, 3-d] pyrimidines were treated with [1, 3-bis (benzyloxy)-2-propoxy] methyl chloride (6) to provide the …
Number of citations: 108 pubs.acs.org
ND Mao, Y Gao, XW Dang, JL Duan, Z Hui… - …, 2023 - Wiley Online Library
Histone deacetylases (HDACs) are validated targets for the development of anticancer drugs in epigenetics. We have designed and synthesized a series of novel HDAC inhibitors …
JJ Caldwell, TG Davies, A Donald… - Journal of medicinal …, 2008 - ACS Publications
Fragment-based screening identified 7-azaindole as a protein kinase B inhibitor scaffold. Fragment elaboration using iterative crystallography of inhibitor−PKA−PKB chimera complexes …
Number of citations: 104 pubs.acs.org
X Zhao, W Huang, Y Wang, M Xin, Q Jin, J Cai… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of novel reversible BTK inhibitors was designed based on the structure of the recently reported preclinical drug RN486. Knowledge of the binding mode of RN486 led to the …
Number of citations: 34 www.sciencedirect.com
L Pieterse, RM Beteck, B Baratte, OJ Jesumoroti… - Chemico-Biological …, 2021 - Elsevier
Protein kinases, including CDK9/CyclinT and Haspin, are regarded as potential drug targets in cancer therapy. Findings from a previous study suggested 7-azaindole as a privileged …
Number of citations: 1 www.sciencedirect.com

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